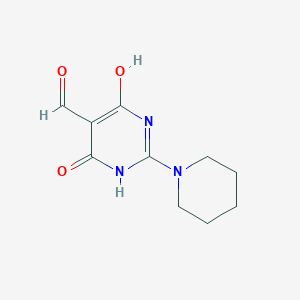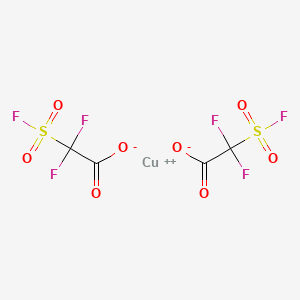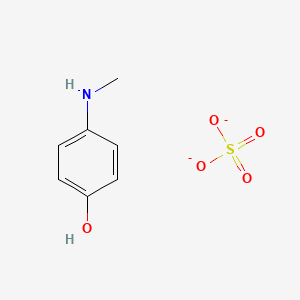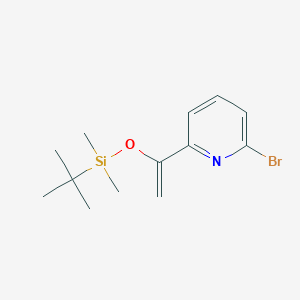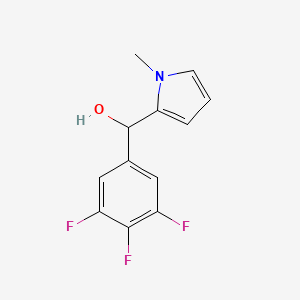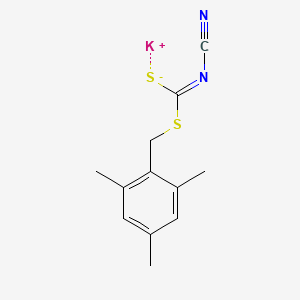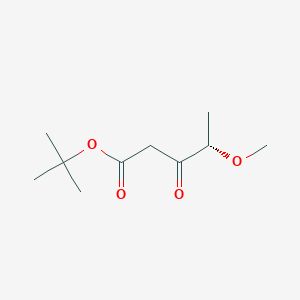
tert-butyl (S)-4-methoxy-3-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (S)-4-methoxy-3-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a methoxy group, and a keto group within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-4-methoxy-3-oxopentanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the acid-catalyzed esterification, where the carboxylic acid is reacted with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds. The flow process is more versatile and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (S)-4-methoxy-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Aplicaciones Científicas De Investigación
Tert-butyl (S)-4-methoxy-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of tert-butyl (S)-4-methoxy-3-oxopentanoate involves its reactivity with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The methoxy and keto groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the methoxy and keto groups.
Tert-butyl methyl ether: Contains a tert-butyl group and an ether linkage but lacks the ester and keto functionalities.
Tert-butyl alcohol: Contains a tert-butyl group and a hydroxyl group but lacks the ester and keto functionalities .
Uniqueness
Tert-butyl (S)-4-methoxy-3-oxopentanoate is unique due to the presence of both a methoxy group and a keto group in addition to the tert-butyl ester functionality
Propiedades
Fórmula molecular |
C10H18O4 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
tert-butyl (4S)-4-methoxy-3-oxopentanoate |
InChI |
InChI=1S/C10H18O4/c1-7(13-5)8(11)6-9(12)14-10(2,3)4/h7H,6H2,1-5H3/t7-/m0/s1 |
Clave InChI |
KGCWZUUHWOJTDR-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C(=O)CC(=O)OC(C)(C)C)OC |
SMILES canónico |
CC(C(=O)CC(=O)OC(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B13916424.png)
![N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B13916433.png)
![(5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B13916434.png)
![7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B13916440.png)
